m-Terphenyl, 4,4''-dichloro-5'-(p-chlorophenyl)-
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Overview
Description
m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)-: is an organic compound with the IUPAC name 1,3,5-tris(4-chlorophenyl)benzene . It is a derivative of m-terphenyl, where the central benzene ring is substituted with three chlorophenyl groups. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclocondensation Reaction: One of the methods to synthesize m-terphenyl derivatives involves the cyclocondensation of aryl methyl ketones with triethyl orthoformate in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH).
Grignard Reaction: Another method involves the addition of a Grignard reagent to 1,3-cyclohexanedione, followed by various coupling reactions to introduce the chlorophenyl groups.
Industrial Production Methods: Industrial production methods for m-terphenyl derivatives often involve large-scale cyclocondensation reactions or transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)- can undergo electrophilic aromatic substitution reactions due to the presence of multiple aromatic rings.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution Products: Depending on the substituents introduced, various chlorinated or nitrated derivatives of m-terphenyl can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxygenated derivatives.
Reduction Products: Reduction typically results in the formation of partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry:
Ligands in Coordination Chemistry: m-Terphenyl derivatives are used as ligands in coordination chemistry due to their ability to stabilize metal complexes.
Organic Synthesis: They serve as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Probes: Some m-terphenyl derivatives are used as probes in biological studies to investigate protein-ligand interactions.
Industry:
Mechanism of Action
The mechanism of action of m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)- largely depends on its application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. The aromatic rings provide a rigid framework that can stabilize the metal center through π-π interactions and coordination bonds .
Comparison with Similar Compounds
m-Terphenyl: The parent compound, without the chlorophenyl substitutions.
p-Terphenyl: A structural isomer where the phenyl groups are in the para position relative to each other.
o-Terphenyl: Another isomer with phenyl groups in the ortho position.
Uniqueness:
Structural Rigidity: The presence of multiple chlorophenyl groups in m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)- provides additional steric hindrance, making it more rigid compared to its isomers.
Chemical Reactivity: The chlorophenyl groups can participate in various substitution reactions, making this compound versatile in organic synthesis.
Properties
CAS No. |
6326-61-0 |
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Molecular Formula |
C24H15Cl3 |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
1,3,5-tris(4-chlorophenyl)benzene |
InChI |
InChI=1S/C24H15Cl3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H |
InChI Key |
BAJUYIOFBOPJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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